molecular formula C9H6O4 B1501950 2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid CAS No. 199122-01-5

2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid

Cat. No.: B1501950
CAS No.: 199122-01-5
M. Wt: 178.14 g/mol
InChI Key: RXDQOFCNVUIVEB-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid is a chemical building block of interest in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in a range of biologically active molecules and is a key intermediate in the synthesis of more complex compounds . For instance, closely related dihydrobenzofuran-7-carboxamides have been designed and synthesized as potent inhibitors of the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), a well-validated target in oncology for the treatment of cancers with specific DNA repair deficiencies, such as those with BRCA1 and BRCA2 mutations . The dihydrobenzofuran core serves as a key structural component in these inhibitors, which are investigated for their potential as single-agent therapies or as sensitizing agents for chemotherapy and radiotherapy . The carboxylic acid functional group at the 4-position of this molecule provides a versatile handle for further synthetic modification, allowing researchers to create amide derivatives for structure-activity relationship (SAR) studies . As such, this compound is a valuable precursor for the development of novel small-molecule probes and potential therapeutic agents. Researchers are advised to consult the scientific literature for specific applications of this and related scaffolds. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-oxo-3H-1-benzofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-8-4-6-5(9(11)12)2-1-3-7(6)13-8/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDQOFCNVUIVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2OC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695973
Record name 2-Oxo-2,3-dihydro-1-benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199122-01-5
Record name 2-Oxo-2,3-dihydro-1-benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6O4C_9H_6O_4, with a molecular weight of 178.14 g/mol. The compound features a benzofuran core with a carboxylic acid group and a keto group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Studies demonstrate that this compound can induce apoptosis in cancer cells, particularly through modulation of apoptotic regulators such as Bax and Bcl-2. It has been evaluated against various cancer cell lines, including colon cancer (HCT-116) and others.
  • Metabolic Regulation : It has been noted for its effects on metabolic pathways, particularly as a potential PPARα agonist, which could be beneficial in managing dyslipidemia.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in inflammation and cancer progression.
  • Apoptosis Induction : By modulating the expression of pro-apoptotic and anti-apoptotic proteins, it facilitates programmed cell death in malignant cells.
  • Receptor Interaction : As a PPARα agonist, it interacts with peroxisome proliferator-activated receptors to regulate lipid metabolism.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Anti-inflammatorySignificant inhibition
AnticancerInduces apoptosis in HCT-116
Metabolic RegulationPotent PPARα agonist

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on HCT-116 cells, the compound exhibited an IC50 value of approximately 294.32 µM. The mechanism involved the activation of caspases (caspase-3, -8, and -9), indicating its role in triggering intrinsic and extrinsic apoptosis pathways .

Case Study: Anti-inflammatory Potential

Another study highlighted the compound's ability to reduce pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name CAS Number Core Structure Molecular Formula Key Functional Groups Applications/Findings Reference
2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid 199122-01-5 Benzofuran + lactone C₉H₆O₄ Carboxylic acid, ketone Pharmaceutical intermediate
2,3-Dihydrobenzofuran-4-carboxylic acid N/A Benzofuran C₉H₈O₃ Carboxylic acid Precursor for orexin antagonists
2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid 163675-62-5 Thiazole + lactam C₄H₅NO₃S Carboxylic acid, ketone, sulfur Biochemical research
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid 77960-29-3 Isoindole C₁₆H₁₃NO₃ Carboxylic acid, ketone, benzyl group Synthetic intermediate

Key Observations :

  • Aromatic vs. Heterocyclic Cores : The benzofuran core in the target compound provides greater aromatic stability compared to sulfur-containing thiazole derivatives (e.g., 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid), which exhibit lower thermal stability due to sulfur’s electronegativity .
  • Substituent Effects: The absence of a benzyl group in the target compound (vs.
Functional Group Analogues
Compound Name Functional Groups Binding Affinity (kcal/mol) Bioactivity Insights Reference
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Carboxylic acid, diketone -8.7 Kynurenine formamidase inhibitor
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid Carboxylic acid, lactam -8.9 Competitive enzyme inhibition
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) Carboxylic acid, dihydroxy N/A Antioxidant, anti-inflammatory

Key Observations :

  • Enzyme Inhibition : The target compound’s oxo and carboxylic acid groups are critical for hydrogen bonding in enzyme active sites, as seen in analogues like 3-(4-Fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid, which shows strong binding to kynurenine formamidase (affinity: -8.7 kcal/mol) .

Preparation Methods

Detailed Synthesis Method from Recent Patents

A notable environmentally friendly synthesis method, although described for a related oxazolidine-4-carboxylic acid compound, provides a useful framework applicable to benzofuran derivatives. This method uses water as a solvent, avoids harmful organic solvents, and achieves high yields (>86%) under mild conditions:

Step Description Conditions Yield Notes
1 React 3-position mono-substituted or unsubstituted 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate In water, under inert gas, 5-35°C, 2-4 h at 5-15°C then 5-7 h at 20-30°C Not specified for benzofuran but >86% for related compound Water as solvent, environmentally friendly
2 Hydrolysis under alkaline conditions (pH 12-14) by adding ethanol and water, adjusting pH with alkaline substance Room temperature or mild heating, 0.5 h or more >86% for related compound Product purified by drying with anhydrous magnesium sulfate, solvent removal, chromatography

This method emphasizes green chemistry principles by using water and mild conditions, which could be adapted for 2-oxo-2,3-dihydrobenzofuran-4-carboxylic acid synthesis, especially in the hydrolysis and purification steps.

Comparative Table of Key Preparation Methods

Method Solvent Key Reagents Conditions Yield Environmental/Safety Notes
Water-based synthesis with S,S'-dimethyl dithiocarbonate Water 2-amino-3-hydroxy methyl propionate hydrochloride, S,S'-dimethyl dithiocarbonate 5-35°C, inert atmosphere, alkaline hydrolysis pH 12-14 >86% (related oxazolidine acid) Environmentally friendly, mild, safe
Classical cyclization and oxidation Organic solvents (e.g., dichloromethane, dioxane) Phenolic precursors, oxidants (DDQ, PPA) Acidic or oxidative conditions, elevated temperatures Variable, often moderate Use of volatile organic solvents, potential hazards
Multi-step functional group manipulation Various organic solvents Halogenated ketones, carboxylating agents Multi-step, controlled temperatures Moderate to low Requires careful handling of reagents

Research Findings and Notes

  • The water-based method significantly improves safety and environmental impact compared to traditional organic solvent methods, which often involve irritants and low yields.
  • Reaction temperature control (initial low temperature followed by mild warming) is critical for optimal conversion and minimizing side products.
  • Alkaline hydrolysis at pH 12-14 facilitates ring closure and carboxylic acid formation.
  • Purification typically involves drying agents like anhydrous magnesium sulfate and chromatographic techniques to isolate the pure acid.
  • Computational studies support the understanding of electronic structure and stability, which can inform reaction optimization.

Q & A

Q. What are the primary synthetic routes for 2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions or functional group transformations. For example:

  • Michael Addition : Thioglycolic acid (II) can react with (E)-4-aryl-4-oxo-2-butenoic acids (I) to form thioether intermediates, followed by cyclization (e.g., using Friedel-Crafts acylation with maleic anhydride) .
  • Oxazolone Ring Formation : Fusing a benzene ring with an oxazolone system via condensation reactions, where carboxylic acid groups are introduced at the 4-position through controlled oxidation or hydrolysis .

Q. Key Optimization Parameters :

  • Temperature : Maintain 80–100°C to prevent side reactions.
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 3.2–4.0 ppm (dihydrofuran CH₂), and δ 10–12 ppm (carboxylic acid proton).
    • ¹³C NMR : Signals at ~170–175 ppm (ketone C=O), 165–170 ppm (carboxylic acid C=O) .
  • X-ray Crystallography : Confirms fused bicyclic structure and hydrogen-bonding patterns (e.g., O–H···O interactions stabilizing the oxo group) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme Inhibition Assays : Test binding affinity to targets like HIV integrase using fluorescence polarization or surface plasmon resonance (SPR). For example, derivatives of this scaffold showed hydrogen bonding with integrase active-site residues (e.g., Asp64, Asp116) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) at concentrations ≤50 µM to assess preliminary safety .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental binding data?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. For instance, docking studies revealed that the carboxylic acid group forms salt bridges with basic residues (e.g., Lys156 in HIV integrase), while the dihydrofuran ring contributes to hydrophobic contacts .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. Contradictions in IC₅₀ values may arise from conformational flexibility; simulations can identify dominant binding poses .

Q. What strategies mitigate instability during purification?

  • pH Control : Maintain acidic conditions (pH 3–4) during column chromatography to prevent decarboxylation.
  • Low-Temperature Lyophilization : Freeze-dry aqueous extracts at −50°C to preserve the carboxylic acid group .
  • Derivatization : Convert to methyl esters temporarily using diazomethane, then hydrolyze post-purification .

Q. How does its reactivity compare to structurally similar benzofuran derivatives?

  • Electrophilic Substitution : The electron-withdrawing oxo group deactivates the benzene ring, reducing reactivity toward nitration/sulfonation compared to unsubstituted benzofurans.
  • Nucleophilic Attack : The α,β-unsaturated ketone in the dihydrofuran ring is susceptible to Michael additions (e.g., thiols, amines), enabling functionalization at the 3-position .

Q. What role does it play in multi-step syntheses of complex heterocycles?

  • Building Block : The carboxylic acid group facilitates coupling reactions (e.g., EDC/HOBt-mediated amidation) to generate prodrugs or conjugates.
  • Cyclization Template : Used in Pictet-Spengler reactions to synthesize indole-fused systems, leveraging its rigid bicyclic core .

Q. How is its stability under varying pH and temperature conditions quantified?

  • Accelerated Stability Studies :
    • pH 1–2 (HCl) : Rapid decarboxylation at 37°C (t₁/₂ = 2–4 hrs).
    • pH 7–8 (PBS) : Stable for >48 hrs at 25°C.
    • Thermal Degradation : Decomposes above 150°C, monitored via TGA/DSC .

Q. What analytical challenges arise in distinguishing enantiomers or tautomers?

  • Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (90:10) to resolve enantiomers (e.g., R/S forms of Michael adducts) .
  • Tautomer Identification : IR spectroscopy (C=O stretches at 1680–1720 cm⁻¹) and ¹H-¹⁵N HMBC NMR differentiate keto-enol forms .

Q. How is its ecological impact assessed despite limited toxicity data?

  • Read-Across Models : Compare with structurally similar compounds (e.g., benzofuran-3-carboxylic acid) to predict biodegradation (BIOWIN3 estimates t₁/₂ = 30–60 days in soil).
  • QSAR Studies : Estimate bioaccumulation potential (log P ~1.5 suggests low risk) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid
Reactant of Route 2
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2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid

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